(4-{[1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]amino}-2-thioxo-1,3-diazaspiro[4.5]dec-3-en-1-yl)acetonitrile
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Overview
Description
The compound (4-{[1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]amino}-2-thioxo-1,3-diazaspiro[4.5]dec-3-en-1-yl)acetonitrile is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a triazole ring, a chlorophenoxy group, and a spirocyclic system, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]amino}-2-thioxo-1,3-diazaspiro[4.5]dec-3-en-1-yl)acetonitrile involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, the introduction of the chlorophenoxy group, and the construction of the spirocyclic system. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
The compound (4-{[1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]amino}-2-thioxo-1,3-diazaspiro[4.5]dec-3-en-1-yl)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can modify the compound’s structure by adding hydrogen atoms or removing oxygen atoms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, the compound may have potential as a biochemical probe or as a lead compound for drug discovery. Its interactions with biological targets can provide insights into cellular processes and pathways.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, the compound can be used in the development of new materials, catalysts, or as an additive in various products. Its chemical properties make it suitable for a wide range of applications.
Mechanism of Action
The mechanism of action of (4-{[1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]amino}-2-thioxo-1,3-diazaspiro[4.5]dec-3-en-1-yl)acetonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Vanillin acetate: A compound with a similar aromatic structure but different functional groups.
1-(4-Fluorophenyl)piperazine: A compound with a similar phenyl ring but different substituents.
Methyl benzoate: A compound with a similar ester functional group but different overall structure.
Uniqueness
The uniqueness of (4-{[1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]amino}-2-thioxo-1,3-diazaspiro[4.5]dec-3-en-1-yl)acetonitrile lies in its combination of a triazole ring, a chlorophenoxy group, and a spirocyclic system. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H30ClN7OS |
---|---|
Molecular Weight |
500.1 g/mol |
IUPAC Name |
2-[4-[1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-yl]imino-2-sulfanylidene-1,3-diazaspiro[4.5]decan-1-yl]acetonitrile |
InChI |
InChI=1S/C24H30ClN7OS/c1-23(2,3)19(20(32-16-27-15-28-32)33-18-9-7-17(25)8-10-18)29-21-24(11-5-4-6-12-24)31(14-13-26)22(34)30-21/h7-10,15-16,19-20H,4-6,11-12,14H2,1-3H3,(H,29,30,34) |
InChI Key |
GCRWITVFDLJINC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C(N1C=NC=N1)OC2=CC=C(C=C2)Cl)N=C3C4(CCCCC4)N(C(=S)N3)CC#N |
Origin of Product |
United States |
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